molecular formula C3H5N5O B1505871 1H-1,2,3-triazole-4-carbohydrazide CAS No. 24650-17-7

1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B1505871
CAS No.: 24650-17-7
M. Wt: 127.11 g/mol
InChI Key: WYLQYIZMHUZWCH-UHFFFAOYSA-N
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Description

1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C3H5N5O and its molecular weight is 127.11 g/mol. The purity is usually 95%.
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Biological Activity

1H-1,2,3-triazole-4-carbohydrazide is a compound that belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. The unique structural characteristics of the 1,2,3-triazole moiety contribute to its pharmacological potential, including antibacterial, antifungal, antitumor, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The general structure of this compound can be represented as follows:

R NH N N C O NH R \text{R NH N N C O NH R }

Where R and R' can be various substituents that influence the biological activity.

Synthesis Methods

Recent studies have employed various synthetic routes for the preparation of triazole derivatives. A common method includes the click chemistry approach involving azides and alkynes, which allows for high-yield synthesis under mild conditions .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound derivatives against various bacterial strains. For instance:

  • Study Findings : A series of N-substituted 1-benzyl-1H-1,2,3-triazole-4-carbohydrazides exhibited significant antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli) .
CompoundAntibacterial Activity (Zone of Inhibition in mm)
6a15
6b18
6c12

Antifungal Activity

In addition to antibacterial properties, triazole derivatives have shown promising antifungal activity. For example:

  • Activity Assessment : Compounds synthesized from metronidazole and incorporated with a triazole moiety demonstrated enhanced antifungal activity compared to their parent compound .
CompoundFungal StrainInhibition Rate (%)
5bCandida albicans85
5cAspergillus niger78

Antitumor Activity

The anticancer potential of triazole derivatives has also been extensively studied. Research indicates that certain derivatives can inhibit the growth of cancer cell lines:

  • Case Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines such as MCF-7 and HT-29. The results indicated that some compounds achieved IC50 values as low as 1.02 μM .
CompoundCell LineIC50 (μM)
16MCF-71.02
17HT-292.45

The biological activities of these compounds are often attributed to their ability to interact with specific biological targets:

  • Antibacterial Mechanism : Triazoles may disrupt bacterial cell wall synthesis or inhibit metabolic pathways crucial for bacterial survival.
  • Antitumor Mechanism : Some triazoles induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.

Properties

IUPAC Name

2H-triazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLQYIZMHUZWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679147
Record name 2H-1,2,3-Triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24650-17-7
Record name 2H-1,2,3-Triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the core structure of 1H-1,2,3-triazole-4-carbohydrazides?

A1: These compounds are characterized by a 1H-1,2,3-triazole ring substituted at the 4-position with a carbohydrazide moiety (-C(=O)NHNH2). The triazole and carbohydrazide moieties provide sites for diverse chemical modifications, leading to a wide range of derivatives.

Q2: How are these compounds typically synthesized?

A2: A common synthetic approach involves the reaction of 1H-1,2,3-triazole-4-carbohydrazide with various aldehydes or ketones under acidic conditions, leading to the formation of hydrazone derivatives. For example, the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione yields 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. []

Q3: What spectroscopic techniques are used to confirm the structure of these compounds?

A3: Researchers commonly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of synthesized this compound derivatives. Single-crystal X-ray diffraction is also frequently utilized to obtain detailed structural information, including bond lengths, angles, and crystal packing. [, , ]

Q4: What are the reported biological activities of this compound derivatives?

A4: Research suggests that these compounds exhibit a range of biological activities, including antibacterial, [, , ] antifungal, antitubercular, [] and antiplatelet properties. [] Some derivatives have also demonstrated potential as corrosion inhibitors [] and antioxidant agents. []

Q5: How do structural modifications affect the biological activity of these compounds?

A5: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the 1H-1,2,3-triazole and carbohydrazide moieties significantly influence the biological activity. For example, the presence of specific heterocyclic rings, such as quinoxaline, imidazole, pyridine, and quinoline, has been associated with enhanced antibacterial activity. []

Q6: Have any this compound derivatives shown promising anti-cancer activity?

A6: While not explicitly mentioned in the provided research, computational studies suggest that some derivatives may exhibit anti-cancer potential. One study investigated the binding affinity of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC) towards anaplastic lymphoma kinase (ALK), a protein implicated in cancer development. The results indicated favorable binding interactions, suggesting potential as an ALK inhibitor. []

Q7: How is computational chemistry used in the study of this compound derivatives?

A7: Computational methods are valuable tools for studying these compounds. Researchers employ techniques like Density Functional Theory (DFT) to calculate molecular properties and Molecular Docking to predict binding affinities to target proteins. These methods aid in understanding structure-activity relationships, designing new derivatives, and identifying potential therapeutic applications. [, , ]

Q8: Can you provide an example of computational study on these compounds?

A8: One study investigated the corrosion inhibiting potential of MAC using DFT, Monte Carlo (MC), and Molecular Dynamics (MD) simulations. The results revealed spontaneous interactions between MAC and the iron surface, primarily via van der Waals and electrostatic interactions, suggesting its potential as a corrosion inhibitor. []

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